molecular formula C16H22N2 B2749422 N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine CAS No. 1436256-33-5

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine

Cat. No. B2749422
CAS RN: 1436256-33-5
M. Wt: 242.366
InChI Key: KXMLRWJWZJWWOR-UHFFFAOYSA-N
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Description

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine, also known as BPMP or 3-BP, is a synthetic compound belonging to the class of propargylamines. It has been studied extensively for its potential applications in cancer treatment due to its unique mechanism of action.

Scientific Research Applications

Carcinogen Metabolite Biomarkers in Tobacco Research

Hecht (2002) discusses the role of human urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco and cancer. This research underscores the importance of identifying specific metabolites, such as those derived from N-nitrosamines, in understanding the carcinogenic potential of tobacco products. The precision in detecting these metabolites enables a deeper investigation into the mechanisms of tobacco-induced carcinogenesis, providing a pathway for future studies on harm reduction and metabolic polymorphisms in cancer research (Hecht, 2002).

Advances in Reductive Amination Techniques

Irrgang and Kempe (2020) review the transition-metal-catalyzed reductive amination processes, highlighting the importance of this chemical reaction in synthesizing primary, secondary, and tertiary alkyl amines. This process is critical for producing key functional groups in pharmaceuticals, showcasing the compound's role in facilitating advancements in drug synthesis and chemical engineering (Irrgang & Kempe, 2020).

Degradation of Nitrogen-Containing Compounds

Bhat and Gogate (2021) discuss the efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, such as amines, in environmental and industrial contexts. This research is pivotal for developing effective waste treatment technologies and reducing the environmental impact of nitrogenous waste, demonstrating the compound's relevance in environmental chemistry and sustainability (Bhat & Gogate, 2021).

Synthesis and Structural Properties of Novel Compounds

Issac and Tierney (1996) explore the synthesis and structural properties of novel substituted compounds, providing insights into chemical reactions and product formation involving chloral and amines. This research contributes to the fundamental understanding of chemical synthesis, offering pathways for developing new chemicals with potential applications in various industries (Issac & Tierney, 1996).

Functionalization of Saturated C-H Bonds

Che et al. (2011) review metalloporphyrin-catalyzed saturated C-H bond functionalization, emphasizing its application in organic synthesis. This method's ability to achieve high regio-, diastereo-, or enantioselectivity marks a significant advancement in the field of catalysis and organic chemistry, highlighting the potential of N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine in facilitating complex chemical transformations (Che et al., 2011).

properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-10-17(2)12-16-9-11-18(14-16)13-15-7-5-4-6-8-15/h1,4-8,16H,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLRWJWZJWWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Benzylpyrrolidin-3-yl)methyl]-N-methylprop-2-yn-1-amine

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